molecular formula C19H20N2O3S2 B2732189 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1323337-40-1

2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Cat. No.: B2732189
CAS No.: 1323337-40-1
M. Wt: 388.5
InChI Key: FUKBRPHXRYJXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a synthetic organic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. This molecule features a hybrid architecture, combining a benzothiazole heterocycle with a piperidine ring that is functionalized with a benzylsulfonyl group. The benzothiazole scaffold is a privileged structure in drug discovery, known to be present in compounds with a wide range of biological activities, including potential anti-inflammatory and antidiabetic applications . The incorporation of the (benzylsulfonyl)piperidine moiety is a strategic modification often employed to fine-tune the molecule's physicochemical properties, such as its solubility and metabolic stability, and to explore specific interactions with biological targets. As a key intermediate, this compound is valuable for the synthesis and optimization of novel bioactive molecules, particularly in the development of targeted therapies. It is supplied as a high-purity solid for research applications. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(1-benzylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c22-26(23,14-15-6-2-1-3-7-15)21-12-10-16(11-13-21)24-19-20-17-8-4-5-9-18(17)25-19/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKBRPHXRYJXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with benzylsulfonyl piperidine derivatives. One common method includes the following steps :

    Starting Materials: Substituted 2-amino benzothiazoles and benzylsulfonyl piperidine derivatives.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Procedure: The substituted 2-amino benzothiazole is reacted with benzylsulfonyl piperidine under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophilic reagents like bromine (Br2) for the benzothiazole ring and nucleophiles like sodium azide (NaN3) for the piperidine moiety.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Key Compounds:

2-(Piperidin-4-yl)benzo[d]thiazole

  • Structure : Lacks the benzylsulfonyl group on the piperidine.
  • Synthesis : Prepared via methods analogous to those in , involving nucleophilic substitution or coupling reactions.
  • Activity : Piperidine-containing benzothiazoles are often explored for CNS permeability due to the amine’s basicity.

2-Phenylbenzothiazoles (e.g., 2-(4′-fluorophenyl)benzothiazole) Structure: Simpler scaffold with a phenyl substituent directly attached to benzothiazole. Activity: Substituents at the 4′-position (e.g., halogens, cyano) significantly enhance benzpyrene hydroxylase induction in rat liver and lung. For example, 4′-fluoro substitution doubles activity compared to unsubstituted derivatives .

2-(3-(4-(3-Methoxypyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (5h)

  • Structure : Features a propyl linker between benzothiazole and a piperazine ring substituted with a methoxypyridyl group.
  • Synthesis : Involves alkylation of benzothiazole with chloropropyl intermediates, followed by coupling with heteroaryl piperazines.

Comparative Analysis:

Property Target Compound 2-(Piperidin-4-yl)benzo[d]thiazole 2-Phenylbenzothiazole Compound 5h
Core Structure Benzothiazole + piperidine-oxy Benzothiazole + piperidine Benzothiazole + phenyl Benzothiazole + propyl-piperazine
Key Substituent Benzylsulfonyl on piperidine None 4′-Halogen/cyano on phenyl Methoxypyridyl on piperazine
Synthetic Complexity High (requires sulfonylation) Moderate Low Moderate (multi-step alkylation)
Predicted Solubility Moderate (polar sulfonyl) Low (basic amine) Low (hydrophobic aryl) Moderate (polar pyridyl)
Biological Inference Enhanced enzyme/receptor binding Potential CNS activity Strong enzyme induction Likely kinase/receptor modulation

Biological Activity

2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a synthetic organic compound that has attracted significant attention in pharmacological research due to its unique structural features and potential biological activities. The compound combines a benzothiazole core , known for its diverse biological properties, with a benzylsulfonyl piperidine moiety , which is often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Synthesis

The chemical structure of 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole can be represented as follows:

C19H22N2O2SS\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2\text{S}\text{S}

Its synthesis typically involves the coupling of substituted 2-amino benzothiazoles with benzylsulfonyl piperidine derivatives under conditions such as reflux in dimethylformamide (DMF) with potassium carbonate as a base.

The biological activity of 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases.

Anti-inflammatory Properties

Research indicates that compounds similar to 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole exhibit significant anti-inflammatory effects. The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. In vitro studies have demonstrated that this compound can reduce inflammatory markers in various cell lines .

Antimicrobial Activity

While some derivatives of benzothiazole have shown antimicrobial properties, studies specifically on 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole suggest limited direct antimicrobial activity against common pathogens. However, the structural framework may allow for modifications that enhance its antimicrobial efficacy .

Cytotoxicity and Anticancer Potential

In vitro evaluations have highlighted the cytotoxic potential of benzothiazole derivatives against various cancer cell lines. For instance, compounds related to the benzothiazole structure have demonstrated antiproliferative effects against leukemia and solid tumor cell lines. The cytotoxicity observed in these studies points towards the possibility of developing this compound as an anticancer agent .

Case Studies

StudyFindings
Synthesis and Evaluation A study synthesized several benzothiazole derivatives and evaluated their effects on leukemia cell lines, finding significant growth inhibition in certain compounds .
Anti-inflammatory Assessment Research demonstrated that 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole effectively reduced COX enzyme activity in vitro, suggesting anti-inflammatory potential.
Cytotoxicity Testing Compounds structurally similar to 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole exhibited IC50 values indicating potent cytotoxic effects against human CD4(+) lymphocytes used in HIV studies .

Comparison with Similar Compounds

The biological activity of 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole can be compared with other benzothiazole derivatives:

CompoundBiological ActivityIC50 Value
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesAnticancerVaries
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamidesAntimicrobialNot significant

These comparisons highlight the unique position of 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole within the broader context of benzothiazole-related compounds.

Q & A

Q. What are the standard protocols for synthesizing 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including:

  • Formation of the benzothiazole core : Starting with o-aminothiophenol and aldehydes under oxidative conditions (e.g., using iodine or H₂O₂) .
  • Introduction of the piperidine-sulfonyl moiety : Sulfonylation of piperidine derivatives using benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Coupling reactions : Etherification between the benzothiazole and sulfonylated piperidine via nucleophilic substitution, often catalyzed by K₂CO₃ in polar aprotic solvents like DMF .

Q. Optimization strategies :

  • Solvent selection : DMF or DMSO enhances solubility of intermediates .
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve reaction rates .
  • Temperature control : Reflux conditions (80–120°C) balance yield and side-product formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzothiazole C2 substitution) and piperidine sulfonylation. Aromatic protons in benzothiazole (~δ 7.2–8.5 ppm) and piperidine methylene groups (~δ 2.5–3.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Sulfonyl S=O stretches (~1350–1150 cm⁻¹) and benzothiazole C=N (~1640 cm⁻¹) confirm functional groups .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are common impurities encountered during synthesis, and how can they be identified and mitigated?

  • Unreacted intermediates : Residual o-aminothiophenol or incomplete sulfonylation. Detected via TLC (Rf comparison) and mitigated by extended reaction times .
  • Oxidative byproducts : Over-oxidation of benzothiazole to sulfoxides. Controlled by limiting oxidant (e.g., H₂O₂) stoichiometry .
  • Piperidine ring-opening : Occurs under strong acidic conditions. Avoided by maintaining neutral pH during sulfonylation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to identify key functional groups influencing bioactivity?

  • Functional group modifications :
    • Replace benzylsulfonyl with methylsulfonyl or aryl variants to assess sulfone flexibility .
    • Vary piperidine substituents (e.g., 4-methoxy vs. 4-fluoro) to probe steric/electronic effects .
  • Biological assays :
    • In vitro enzyme inhibition : Test against kinases or proteases using fluorescence-based assays .
    • Cellular cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ comparisons .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR or PI3K .

Q. What strategies are effective in resolving discrepancies in biological activity data across different studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Compound purity verification : Re-characterize batches via NMR and HPLC to rule out degradation .
  • Orthogonal assays : Validate results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How does the compound’s conformational flexibility impact its interaction with biological targets?

  • Crystallographic analysis : Single-crystal X-ray diffraction (as in analogous thiazole derivatives) reveals preferred conformations of the piperidine ring (chair vs. boat) and benzothiazole orientation .
  • Dynamic NMR : Variable-temperature studies quantify rotational barriers of the sulfonyl group, influencing target binding kinetics .
  • MD simulations : GROMACS simulations (100 ns) model ligand-protein dynamics, highlighting critical hydrogen bonds (e.g., sulfonyl O with Lys residues) .

Q. What computational methods are suitable for predicting binding modes and affinity of this compound?

  • Molecular docking : Use Glide (Schrödinger) or AutoDock to screen against target pockets (e.g., ATP-binding sites) .
  • Free-energy calculations : MM-GBSA or FEP+ refine affinity predictions, accounting for solvation and entropy .
  • Pharmacophore modeling : Identify essential features (e.g., sulfonyl acceptor, benzothiazole aromaticity) using MOE .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or PEG groups at the piperidine oxygen for transient hydrophilicity .
  • Nanoformulations : Encapsulate in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.